(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 930769-55-4
VCID: VC8153350
InChI: InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
SMILES: C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

CAS No.: 930769-55-4

Cat. No.: VC8153350

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride - 930769-55-4

Specification

CAS No. 930769-55-4
Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
IUPAC Name (3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Standard InChI Key OWLYBHXRFBLXNQ-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl
SMILES C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecule consists of a propanoic acid backbone with an amino group and a 4-chlorophenyl group attached to the β-carbon. The hydrochloride salt introduces a chloride counterion, altering solubility and ionic interactions. Key identifiers include:

PropertyValueSource
Molecular Formula (Free Acid)C₉H₁₀ClNO₂
Molecular Formula (Hydrochloride)C₉H₁₁Cl₂NO₂
Molecular Weight (Free Acid)199.63 g/mol
Molecular Weight (Hydrochloride)236.09 g/mol
SMILES (Free Acid)C1=CC(=CC=C1C@HN)Cl
InChI (Free Acid)InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

The S-configuration is critical for biological activity and stereochemical control in synthesis.

Physical and Chemical Properties

  • Melting Point: 220°C (dec.)

  • Solubility: High in polar solvents (e.g., methanol, ethanol); improved in hydrochloride form

  • Storage: Room temperature (free acid) or inert atmosphere (hydrochloride)

  • pKa: ~3.62 (predicted)

Synthetic Routes

Racemic Synthesis

A common method involves condensation of 4-chlorobenzaldehyde with malonic acid under reflux with ammonium acetate, yielding the racemic β-amino acid. This method achieves ~65% yield .

Procedure:

  • React 4-chlorobenzaldehyde (40.0 mmol) with malonic acid (40.2 mmol) and ammonium acetate (40.2 mmol) in ethanol.

  • Reflux for 8 hours.

  • Filter and wash with cold ethanol.

  • Isolate as a colorless solid.

Enantiopure Synthesis

For the S-enantiomer, asymmetric catalysis or chiral auxiliary methods are employed. For example:

  • Schiff base formation: React 4-chlorobenzaldehyde with glycine derivatives.

  • Reduction: Use sodium borohydride or catalytic hydrogenation to yield the β-amino acid.

  • Salt formation: Treat with HCl gas to obtain the hydrochloride salt .

Industrial Optimization:

  • Controlled temperature (−40°C to −35°C) and pH during coupling reactions.

  • Use of catalysts (e.g., isobutyl chloroformate) to enhance yield .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Enzyme inhibitors: Targets glutamate receptors (e.g., NMDA, AMPA) in neurological disorders .

  • Anticancer agents: Derivatives show antiproliferative activity (IC₅₀ = 0.12–0.69 μM against HCT-116 cells).

  • Peptide mimetics: Used in solid-phase peptide synthesis (SPPS) with Fmoc/Boc protection .

Biochemical Studies

  • Neurotransmitter modulation: Mimics β-tyrosine, interacting with ionotropic glutamate receptors .

  • HSP90/TRAP1 inhibitors: Specific derivatives disrupt heat shock protein pathways in cancer models.

Analytical Characterization

Spectroscopic Methods

TechniqueKey ObservationsSource
¹H NMRδ ~3.5 ppm (α-proton), δ ~7.3 ppm (aromatic protons)
High-Resolution MS[M+H]⁺ at m/z 200.05 (free acid)
Chiral HPLCEnantiomeric purity confirmed using Chiralpak® IA/IB

Chromatographic Data

ParameterValueSource
HPLC Purity>97.0% (area%)
Melting Point220°C (dec.)
SymbolHazard StatementPrecautionSource
GHS07H302 (Harmful if swallowed)P280 (Wear protective gloves/eye protection)
H315 (Causes skin irritation)P305+P351+P338 (If in eyes: rinse cautiously with water)
H319 (Causes serious eye irritation)P280 (Protective equipment)

Comparison with Structural Analogues

Electronic and Steric Effects

AnaloguesKey DifferencesBiological ImpactSource
β-Tyrosine (OH-substituted)Hydroxyl group enhances H-bonding; reduces metabolic stabilityPrecursor to enediyne antibiotics
Nitro/Fluoro derivativesIncreased reactivity in cyclization reactionsPreferred in heterocycle synthesis

Synthetic Utility

DerivativeApplicationAdvantageSource
Fmoc-protectedSPPS for peptide synthesisImproved solubility and coupling efficiency
Boc-protectedMichael addition reactionsStereochemical control

Case Studies and Research Highlights

Anticancer Activity

Derivatives of (S)-3-amino-3-(4-chlorophenyl)propanoic acid demonstrate potent antiproliferative effects:

CompoundCell LineIC₅₀ (μM)Target PathwaySource
7aHCT-1160.69TRAP1-mediated signaling
7gHCT-1160.12HSP90 inhibition

Neuroprotective Effects

Preclinical studies show neuroprotective outcomes in models of neurodegeneration, attributed to glutamatergic modulation .

SupplierFormPurityPrice (1g)Source
TCI AmericaFree acid>97.0%₹15,000.00
GlpBioHydrochloride salt>97.0%N/A (custom)
BLD PharmatechHydrochloride saltN/AN/A

Future Directions

  • Targeted Drug Delivery: Exploiting BBB permeability for CNS disorders.

  • Green Chemistry: Optimizing catalytic methods to reduce waste.

  • Material Science: Incorporating into polymers for enhanced mechanical properties.

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